molecular formula C12H18N2OS B5878894 1-Tert-butyl-3-(3-methoxyphenyl)thiourea

1-Tert-butyl-3-(3-methoxyphenyl)thiourea

Cat. No.: B5878894
M. Wt: 238.35 g/mol
InChI Key: ZRPONRMKHMENHX-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(3-methoxyphenyl)thiourea is a substituted thiourea derivative characterized by a tert-butyl group at the N1 position and a 3-methoxyphenyl group at the N3 position. Thioureas are organosulfur compounds with a general structure R1R2N–C(=S)–NR3R4, where substituents influence physical, chemical, and biological properties. This compound is structurally related to agrochemicals like diafenthiuron but lacks the phenoxy and diisopropyl substituents found in such insecticides .

Properties

IUPAC Name

1-tert-butyl-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-12(2,3)14-11(16)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPONRMKHMENHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(3-methoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 3-methoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Tert-butyl-3-(3-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(3-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Diafenthiuron (1-Tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea)

  • In contrast, the 3-methoxyphenyl group in the target compound is smaller and lacks aromatic substituents, reducing steric hindrance .
  • Crystallography :
    • Dihedral angles in diafenthiuron: 73.18° (phenyl vs. diisopropylphenyl) and 86.00° (thiourea plane vs. diisopropylphenyl) .
    • Hydrogen bonding: Forms inversion dimers via N–H···S bonds, creating chains along the b-axis .
  • Applications : Diafenthiuron is a commercial insecticide targeting mites and aphids , whereas the target compound’s bioactivity is less documented but may differ due to its simpler substituents.

1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea

  • Structural Differences : The 2-chlorobenzoyl group introduces a carbonyl moiety and electron-withdrawing chlorine, enhancing hydrogen-bond acceptor capacity compared to the tert-butyl group .
  • Hydrogen Bonding: Forms intramolecular N–H···O bonds and intermolecular N–H···S dimers.
  • Bond Parameters :
    • C=S bond: ~1.71 Å (typical for thioureas).
    • C–N bonds: Shortened due to resonance stabilization .

1-Benzoyl-3-(4-hydroxyphenyl)thiourea

  • Substituent Effects : The 4-hydroxyphenyl group enables strong hydrogen bonding via –OH, while the benzoyl group (like the chlorobenzoyl derivative) increases planarity. The target compound’s methoxy group is less polar but offers moderate H-bonding .
  • Configuration : Adopts a syn–anti conformation across the thiourea C=S bond, a common feature in acylthioureas .

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea

  • Hydrophobicity : Three methoxy groups enhance lipophilicity compared to the single methoxy in the target compound. This may improve membrane permeability but reduce aqueous solubility .
  • Applications : Designed as a melanin inhibitor, highlighting how methoxy positioning influences bioactivity .

Structural and Property Comparison Table

Property/Compound 1-Tert-butyl-3-(3-methoxyphenyl)thiourea Diafenthiuron 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea
Molecular Weight ~252.3 g/mol 384.57 g/mol ~318.8 g/mol
Key Substituents tert-butyl, 3-methoxyphenyl tert-butyl, diisopropylphenoxyphenyl 2-chlorobenzoyl, 3-methoxyphenyl
Hydrogen Bonding N–H···S, O–H (methoxy) N–H···S (dimers) N–H···S (dimers), N–H···O (intramolecular)
Dihedral Angles Not reported 73.18°, 86.00° Not explicitly reported
Applications Undocumented (potential agrochemical) Insecticide/acaricide Undocumented (structural studies)
Crystal Packing Likely less efficient due to tert-butyl Tight chains via H-bonds Centrosymmetric dimers

Key Findings and Implications

Steric Effects : The tert-butyl group in the target compound reduces molecular flexibility and may hinder crystallization compared to linear substituents (e.g., benzoyl) .

Bioactivity : Structural simplicity may limit pesticidal efficacy compared to diafenthiuron but could favor applications in medicinal chemistry (e.g., enzyme inhibition) .

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